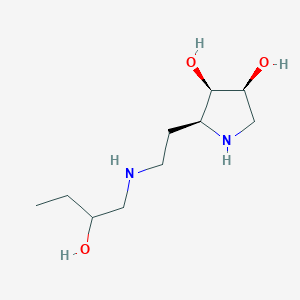
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and possibly as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol typically involves the following steps:
Starting Materials: The synthesis may start with commercially available starting materials such as pyrrolidine derivatives and amino alcohols.
Reaction Steps:
Reaction Conditions: Typical conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to optimize yield and purity.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis with considerations for cost, efficiency, and safety. This may include:
Optimization of Reaction Conditions: Using continuous flow reactors to improve reaction efficiency.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC or KMnO4.
Reduction: Reduction of any carbonyl groups back to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation would yield carbonyl-containing compounds, while reduction would yield alcohols.
科学的研究の応用
Chemistry
Building Block: Used as a building block for the synthesis of more complex molecules.
Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Ligand: May serve as a ligand in the study of receptor-ligand interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
作用機序
The mechanism of action of (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways.
類似化合物との比較
Similar Compounds
(2S,3R,4S)-2-(2-((2-Hydroxyethyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a shorter hydroxyalkyl chain.
(2S,3R,4S)-2-(2-((2-Hydroxypropyl)amino)ethyl)pyrrolidine-3,4-diol: Similar structure with a different hydroxyalkyl chain length.
Uniqueness
Chiral Centers: The specific configuration of chiral centers in (2S,3R,4S)-2-(2-((2-Hydroxybutyl)amino)ethyl)pyrrolidine-3,4-diol may confer unique biological activity.
Functional Groups:
特性
CAS番号 |
653570-93-5 |
|---|---|
分子式 |
C10H22N2O3 |
分子量 |
218.29 g/mol |
IUPAC名 |
(2S,3R,4S)-2-[2-(2-hydroxybutylamino)ethyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C10H22N2O3/c1-2-7(13)5-11-4-3-8-10(15)9(14)6-12-8/h7-15H,2-6H2,1H3/t7?,8-,9-,10+/m0/s1 |
InChIキー |
JPZNEEPYOBIOSV-JVSARINNSA-N |
異性体SMILES |
CCC(CNCC[C@H]1[C@H]([C@H](CN1)O)O)O |
正規SMILES |
CCC(CNCCC1C(C(CN1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Methylpiperidin-3-yl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B12878875.png)
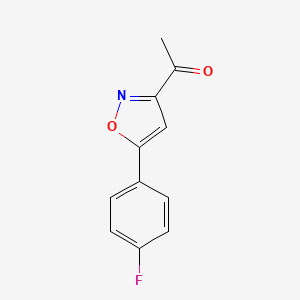
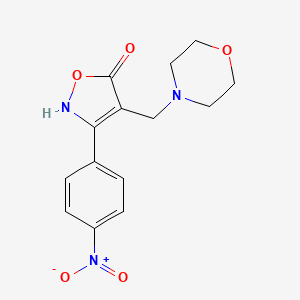

![2-phenyl-4-[(E)-thiophen-2-yliminomethyl]-1,3-oxazol-5-ol](/img/structure/B12878897.png)
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazol-1-one](/img/structure/B12878902.png)
![2'-(Di-tert-butylphosphino)-N,N-dimethyl-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-amine](/img/structure/B12878909.png)

![2-(2-Fluorobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12878916.png)
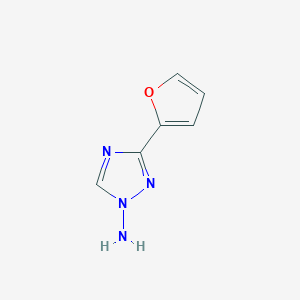
![4-[(1-Benzofuran-2-yl)selanyl]butanoic acid](/img/structure/B12878941.png)
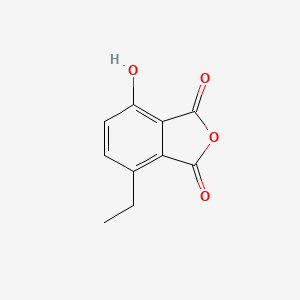
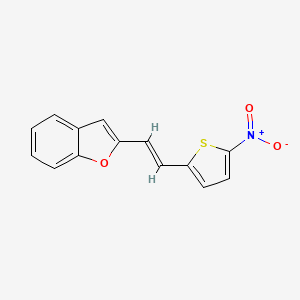
![5-Methyl-2-(piperidin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12878955.png)
